Indole-3-butyric acid
Overview
Description
Indole-3-butyric acid (IBA) is a white to light-yellow crystalline solid with the molecular formula C12H13NO2 . It is a plant hormone in the auxin family and is an ingredient in many commercial horticultural plant rooting products . It is functionally related to a butyric acid and is a conjugate acid of an indole-3-butyrate .
Molecular Structure Analysis
The molecular structure of IBA is represented by the InChI string: InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15)
. The molecular weight of IBA is 203.24 g/mol .
Chemical Reactions Analysis
Although the exact method of how IBA works is still largely unknown, genetic evidence has been found that suggests that IBA may be converted into IAA through a similar process to β-oxidation of fatty acids .
Physical And Chemical Properties Analysis
IBA melts at 125 °C in atmospheric pressure and decomposes before boiling . It is sparingly soluble in water and more soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .
Scientific Research Applications
1. Role in Plant Growth and Development
Indole-3-butyric acid (IBA) plays a crucial role in plant growth, particularly in root development. Studies have shown that IBA induces rooting in various plants, including Arabidopsis thaliana, where mutants resistant to IBA's effects were identified, suggesting a complex interplay in IBA-mediated responses (Zolman, Yoder, & Bartel, 2000). Additionally, the enzyme IBR3, essential for IBA response in plants, has been identified, underlining its role in IBA's conversion to the more active auxin indole-3-acetic acid (IAA) (Zolman, Nyberg, & Bartel, 2007).
2. Inhibition of Citrus Bud Germination
In citrus, IBA has been observed to inhibit bud germination, a phenomenon explored through transcriptomic analysis. This study revealed significant downregulation of genes related to the ribosome and proteasome pathways, providing insights into the molecular mechanisms of IBA's inhibitory effects (Jiao, Xie, & Zhang, 2021).
3. Antioxidant Properties
IBA has demonstrated notable antioxidant properties, exhibiting stronger antioxidant activity than other auxins in various assays, suggesting its potential application in stress tolerance and plant health management (Shen Ya, 2014).
4. In Photocatalytic Degradation
IBA, along with indole-3-acetic acid (IAA), undergoes photocatalytic degradation in the presence of titanium dioxide. This process is influenced by various factors like pH and catalyst concentration, indicating the potential application of IBA in environmental management (Qamar & Muneer, 2005).
5. Potential in Drug Development for Neurodegenerative Disorders
Interestingly, IBA has been studied for its potential application in drug development for Alzheimer's disease. Its structural modifications have been explored to improve its pharmacological properties, showing promise as a candidate for treating neurodegenerative disorders (Dileep, Remya, Tintu, & Sadasivan, 2013).
6. Enhancing Rooting Efficiency in Plant Cuttings
IBA has been used effectively to enhance rooting in various plant species. Studies show that its application, such as in wall germander cuttings, significantly improves rooting efficiency, underlining its importance in horticulture and plant propagation (Taylor & Hoover, 2018).
7. Apoptotic Effects in Cancer Research
Research has also delved into the apoptotic effects of butyric acid derivatives, including IBA, in colorectal carcinoma cells. This indicates a potential research avenue for IBA in cancer treatment (Pattayil & Harikumaran-Thampi Balakrishnan-Saraswathi, 2019).
properties
IUPAC Name |
4-(1H-indol-3-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c14-12(15)7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEDVYBZBROSJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Record name | indole-3-butyric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID8032623 | |
Record name | Indole-3-butyric acid | |
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Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or slightly yellow solid; [Merck Index] Off-white powder; [MSDSonline], Solid | |
Record name | Indole-3-butyric acid | |
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Solubility |
In benzene: >1000 g/L; in acetone, ethanol, diethyl ether: 30-100 g/L; in chloroform: 0.01-1 g/L, In water, 250 mg/L @ 20 °C, 0.25 mg/mL at 20 °C | |
Record name | 3-Indolebutyric Acid | |
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Record name | INDOLE-3-BUTYRIC ACID | |
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Record name | 3-Indolebutyric acid | |
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Vapor Pressure |
0.00000117 [mmHg], Vapor pressure: <0.01 mPa (<8X10-8 mm Hg) @ 25 °C, 1.8X10-6 mm Hg @ 25 °C /Estimated/ | |
Record name | Indole-3-butyric acid | |
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Product Name |
Indole-3-butyric acid | |
Color/Form |
White to slightly yellow crystals, White to tan powder or crystalline solid | |
CAS RN |
133-32-4 | |
Record name | Indole-3-butyric acid | |
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Record name | 4-Indol-3-ylbutyric acid [BSI:ISO] | |
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Record name | 1H-Indole-3-butanoic acid | |
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Record name | 4-(indol-3-yl)butyric acid | |
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Record name | INDOLEBUTYRIC ACID | |
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Record name | INDOLE-3-BUTYRIC ACID | |
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Record name | 3-Indolebutyric acid | |
Source | Human Metabolome Database (HMDB) | |
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Melting Point |
124.5 °C | |
Record name | 3-Indolebutyric Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02740 | |
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Record name | INDOLE-3-BUTYRIC ACID | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7214 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 3-Indolebutyric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002096 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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